molecular formula C20H19BrN4O3 B2957820 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide CAS No. 1105223-48-0

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide

Cat. No. B2957820
CAS RN: 1105223-48-0
M. Wt: 443.301
InChI Key: KHGWFMDRSKTHLT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a bromophenyl group, an oxadiazole ring, a pyridinone ring, and a cyclopentylacetamide group . These groups are common in many pharmaceuticals and could potentially have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound contains several reactive sites, including the bromine atom on the bromophenyl group and the nitrogen atoms in the oxadiazol and pyridinone rings. These sites could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the bromophenyl group could increase its lipophilicity, while the oxadiazol and pyridinone rings could contribute to its acidity .

Scientific Research Applications

Anticancer Potential

  • Apoptosis Induction: Some 1,2,4-oxadiazole derivatives have been identified as potential apoptosis inducers, indicating their utility as anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines, with certain modifications enhancing their activity. For example, replacing the phenyl group with a pyridyl group and incorporating a substituted five-member ring has been important for activity. One specific derivative demonstrated in vivo activity in a tumor model, targeting TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Antimicrobial and Hemolytic Activity

  • Antimicrobial Efficacy: A series of 2,5-disubstituted 1,3,4-oxadiazole compounds have been synthesized and evaluated for their antimicrobial properties. These compounds displayed variable activity against selected microbial species, with some showing significant potency. This suggests the potential utility of 1,2,4-oxadiazole derivatives in developing new antimicrobial agents (Gul et al., 2017).

Material Science

  • Polymer Synthesis: 1,2,4-oxadiazole derivatives have been incorporated into the backbone of new, thermally stable polyimides and poly(amide-imide)s. These polymers have demonstrated good solubility in polar and aprotic solvents, as well as thermal stability, making them of interest for material science applications. The potential for these polymers to remove heavy metals from aqueous solutions has also been explored (Mansoori et al., 2012).

Antidiabetic Agents

  • Inhibition of α-Glucosidase: New indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have shown significant antidiabetic potential through inhibition of the α-glucosidase enzyme. These compounds present a promising avenue for the development of novel antidiabetic medications (Nazir et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it could interact with biological targets such as enzymes or receptors .

Future Directions

Future research could involve studying the biological activity of the compound, optimizing its synthesis process, and investigating its potential applications in fields such as medicine or materials science .

properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3/c21-14-9-7-13(8-10-14)18-23-19(28-24-18)16-6-3-11-25(20(16)27)12-17(26)22-15-4-1-2-5-15/h3,6-11,15H,1-2,4-5,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGWFMDRSKTHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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